molecular formula C12H9ClF3N3O2 B11818854 Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B11818854
M. Wt: 319.67 g/mol
InChI Key: RRLHRIJEVCLLND-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and material science, due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of trifluoromethyl-containing building blocks. Commonly used reagents include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and pyrazoles, such as:

Uniqueness

Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of a trifluoromethyl group, chlorine atom, and pyrazole ring. This unique structure imparts distinct reactivity and biological activity, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C12H9ClF3N3O2

Molecular Weight

319.67 g/mol

IUPAC Name

ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxylate

InChI

InChI=1S/C12H9ClF3N3O2/c1-2-21-11(20)9-3-4-19(18-9)10-8(13)5-7(6-17-10)12(14,15)16/h3-6H,2H2,1H3

InChI Key

RRLHRIJEVCLLND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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